(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate features a benzo[d]thiazole core substituted with a methoxy group at position 4. The imino linkage connects a 4-benzoylbenzoyl moiety, while the acetate ester group at position 3 enhances its lipophilicity.
Properties
IUPAC Name |
methyl 2-[2-(4-benzoylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c1-31-19-12-13-20-21(14-19)33-25(27(20)15-22(28)32-2)26-24(30)18-10-8-17(9-11-18)23(29)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQQEDLGPBHSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with acetic acid derivatives under controlled conditions. The process is characterized by the formation of imine linkages and the incorporation of methoxy and benzoyl groups, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzothiazole derivatives, including those related to this compound. These studies often utilize standard methods such as the cup plate method to assess antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus.
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays, including MTT assays against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer).
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. The presence of methoxy and benzoyl groups enhances its lipophilicity, facilitating cellular uptake.
Case Studies
- Antibacterial Study : In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity at concentrations as low as 1 µg/mL against E. coli and S. aureus .
- Anticancer Evaluation : A series of benzothiazole derivatives were tested for their cytotoxic effects on breast cancer cell lines, revealing that modifications similar to those in this compound resulted in IC50 values ranging from 1.8 µM to 10 µM, indicating potent anticancer properties .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with benzothiazole moieties exhibit significant anticancer properties. Studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to (Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate have been evaluated for their ability to target receptor tyrosine kinases involved in tumor growth, such as VEGFR and EGFR .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases like Alzheimer's disease. These compounds have shown potential as acetylcholinesterase inhibitors, which could help in managing cognitive decline associated with such conditions . The mechanism involves enhancing acetylcholine levels by inhibiting its breakdown, thereby improving synaptic transmission.
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activity. Research has demonstrated that certain derivatives exhibit significant antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzo[d]thiazole Derivatives
A structurally similar compound, (Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (), shares the benzo[d]thiazole backbone but differs in substituents:
- Position 6 : Sulfamoyl (-SO₂NH₂) vs. methoxy (-OCH₃).
- Benzoyl Group : 4-Pentyloxy (-OCH₂CH₂CH₂CH₂CH₃) vs. 4-benzoylbenzoyl.
Hypothesized Effects :
- The sulfamoyl group may increase aqueous solubility and hydrogen-bonding capacity compared to methoxy .
- The pentyloxy chain could enhance lipophilicity, influencing membrane permeability in biological systems.
Table 1: Substituent Comparison
| Compound | Position 6 Substituent | Benzoyl Group Modification |
|---|---|---|
| Target Compound | Methoxy (-OCH₃) | 4-Benzoylbenzoyl |
| Analog () | Sulfamoyl (-SO₂NH₂) | 4-Pentyloxy |
Comparison with Sulfonylurea Herbicides
lists sulfonylurea herbicides like triflusulfuron methyl ester, which share ester functionalities but feature triazine rings instead of benzo[d]thiazole. Key differences:
- Core Structure : Triazine (1,3,5-triazine) vs. benzo[d]thiazole.
- Functional Groups: Sulfonylurea (-SO₂NHC(O)NH-) vs. imino-linked benzoyl groups.
Implications :
Thiazole-Containing Intermediates
describes thiazole derivatives like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, which share aromatic thiazole systems but lack the imino and ester groups.
Research Implications and Limitations
While direct data on the target compound are absent in the evidence, structural analogs provide insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
